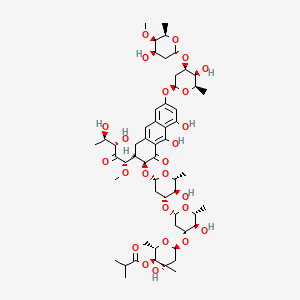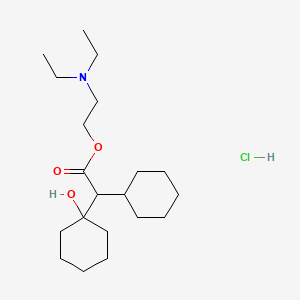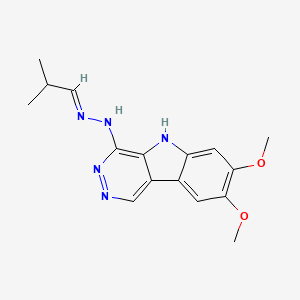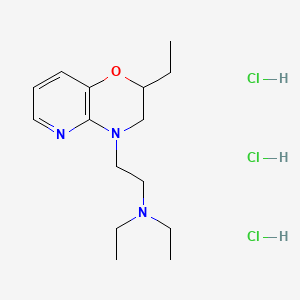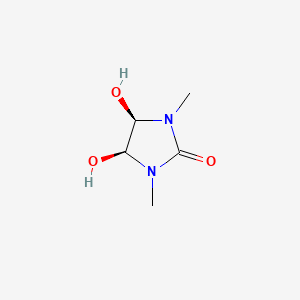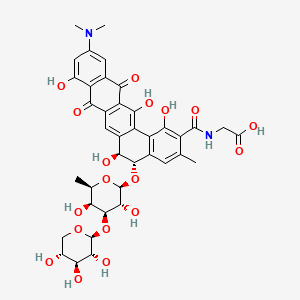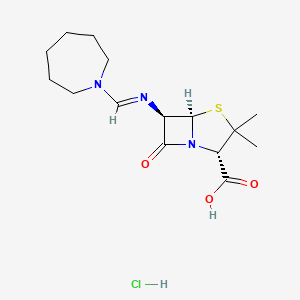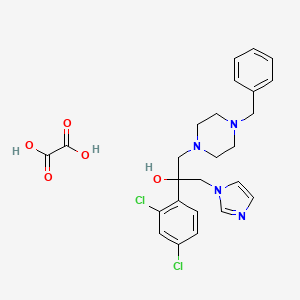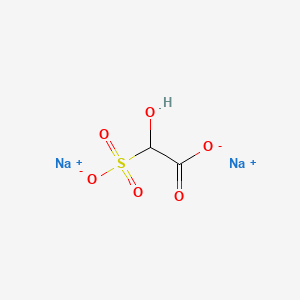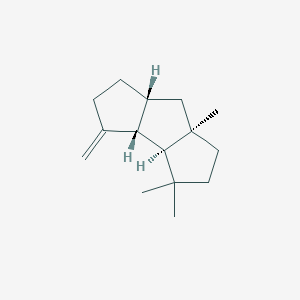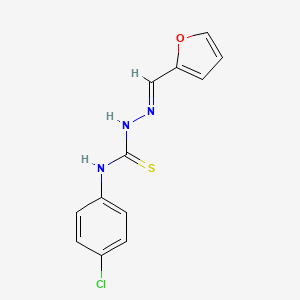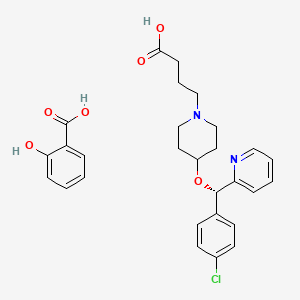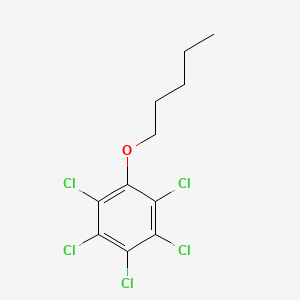
Pentachlorophenol, n-pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenol, n-pentyl ether is an organochlorine compound derived from pentachlorophenol. It is known for its use as a pesticide and disinfectant. This compound is characterized by its high toxicity and persistence in the environment, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including pentachlorophenol, n-pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. For this compound, the process would involve the reaction of pentachlorophenol with n-pentyl alcohol under acidic conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenol, n-pentyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones and other by-products.
Reduction: Reduction reactions can convert pentachlorophenol derivatives into less chlorinated phenols.
Substitution: Halogen atoms in pentachlorophenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and various substituted phenols .
Applications De Recherche Scientifique
Pentachlorophenol, n-pentyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on microbial degradation and biotransformation.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized in the production of pesticides, disinfectants, and wood preservatives .
Mécanisme D'action
The mechanism of action of pentachlorophenol, n-pentyl ether involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to cellular toxicity. The compound binds to mitochondrial proteins, inhibiting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A closely related compound with similar uses and toxicological properties.
Tetrachlorophenol: Another chlorinated phenol with slightly less toxicity.
Trichlorophenol: Less chlorinated and less toxic compared to pentachlorophenol
Uniqueness
Pentachlorophenol, n-pentyl ether is unique due to its ether linkage, which can influence its chemical reactivity and environmental persistence. This structural difference can lead to variations in its biological activity and degradation pathways compared to other chlorophenols .
Propriétés
Numéro CAS |
98625-02-6 |
|---|---|
Formule moléculaire |
C11H11Cl5O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-pentoxybenzene |
InChI |
InChI=1S/C11H11Cl5O/c1-2-3-4-5-17-11-9(15)7(13)6(12)8(14)10(11)16/h2-5H2,1H3 |
Clé InChI |
BHYHFULAWCDERM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


